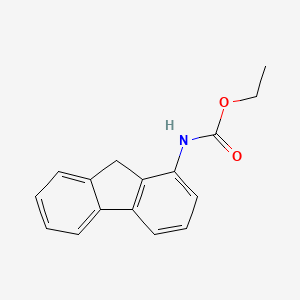

Ethyl 9h-fluoren-1-ylcarbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Synthetic and Mechanistic Chemistry

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is of paramount importance in modern organic chemistry. wikipedia.org Carbamates are widely recognized as excellent protecting groups for amines, one of the most common functional groups in organic molecules. chem-station.com By temporarily "capping" the highly reactive amine, chemists can perform reactions on other parts of a molecule without unwanted side reactions. masterorganicchemistry.com

One of the most notable examples of a carbamate-based protecting group is the fluorenylmethoxycarbonyl (Fmoc) group, which was introduced by Louis A. Carpino in 1972. total-synthesis.com The Fmoc group is stable to acidic conditions but can be easily removed with a mild base, a property that has made it indispensable in automated solid-phase peptide synthesis (SPPS). total-synthesis.comwikipedia.orglgcstandards.com Beyond their role as protecting groups, carbamates are crucial structural motifs in their own right. They are found in numerous pharmaceuticals and agrochemicals, such as insecticides and herbicides. wikipedia.orgnih.govnih.gov In medicinal chemistry, the carbamate linkage is often used as a stable surrogate for the more easily metabolized peptide bond, enhancing the durability of drug molecules in the body. nih.govacs.org

Overview of Current Research Trajectories for Ethyl 9H-fluoren-1-ylcarbamate

Specific published research focusing exclusively on this compound is not prominent in the scientific literature. It is primarily available commercially as a chemical intermediate or building block. This suggests its role is likely as a precursor for the synthesis of more complex, functional molecules.

The potential research applications for this compound can be inferred from its structure. The fluorene (B118485) unit provides a rigid, aromatic, and fluorescent core, while the ethyl carbamate group at the 1-position offers a reactive site for further chemical elaboration. Potential research trajectories could include:

Synthesis of Novel Ligands: The carbamate nitrogen could be modified, or the entire group could serve as a directing group for further functionalization of the fluorene ring system to create novel ligands for catalysis or metal-organic frameworks.

Development of Materials for Optoelectronics: By attaching other functional groups, this compound could be used to synthesize new materials for applications like organic light-emitting diodes (OLEDs), where fluorene derivatives are highly valued for their charge transport properties and high photoluminescence efficiency. mdpi.com

Creation of Bioactive Molecules: The compound could serve as a scaffold for building potential pharmaceutical agents, leveraging the known biological activities of other fluorene and carbamate-containing molecules.

Interdisciplinary Relevance in Chemical Sciences

The true potential of this compound lies at the intersection of several chemical disciplines, owing to the combined properties of its fluorene and carbamate components.

Materials Science: Fluorene-based polymers and small molecules are extensively used in the development of OLEDs, organic solar cells, and chemical sensors. nih.govrsc.org The high thermal stability and tunable electronic properties of the fluorene core are key to these applications. mdpi.com The carbamate function could be used to link fluorene units into polymers or to attach them to other functional moieties.

Medicinal Chemistry and Chemical Biology: Both fluorene and carbamate structures are found in a wide array of therapeutic agents. nih.govnih.govacs.org Fluorene derivatives have been investigated for their anticancer and antiviral properties. nih.gov Carbamates are present in drugs for treating conditions ranging from Alzheimer's disease to hepatitis C. nih.gov The combination of these two groups in a single molecule provides a starting point for designing new drug candidates or molecular probes for studying biological systems. nih.gov

Synthetic Organic Chemistry: As a functionalized building block, this compound is a valuable tool for organic chemists. It provides a pre-functionalized fluorene core, saving synthetic steps and allowing for the efficient construction of complex target molecules. The use of such advanced intermediates is crucial for accelerating the discovery of new materials and medicines. nih.gov

In essence, while this compound may not be a widely studied compound in its own right, its structure represents a confluence of historically significant and synthetically useful chemical motifs, making it a relevant building block for future innovation across the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(9H-fluoren-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)17-15-9-5-8-13-12-7-4-3-6-11(12)10-14(13)15/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCBTEMDPJMHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298519 | |

| Record name | ethyl 9h-fluoren-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-06-9 | |

| Record name | NSC123838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 9h-fluoren-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Ethyl 9h Fluoren 1 Ylcarbamate

Classical Synthetic Routes to 9H-Fluoren-1-ylcarbamates

Traditional methods for the synthesis of 9H-fluoren-1-ylcarbamates rely on well-established reactions in organic chemistry. These routes typically involve the initial functionalization of the fluorene (B118485) core, followed by the formation of the carbamate (B1207046) group.

Strategies Involving 9H-Fluorene Precursors and Functionalization at the C-1 Position

A key challenge in the synthesis of C-1 substituted fluorenes is the selective functionalization at this position, as the C-9 position is more acidic and thus more reactive. However, through specific synthetic strategies, C-1 functionalized precursors can be obtained, which are then converted to the desired carbamate.

One common pathway involves the synthesis of 1-aminofluorene (B1329445). This can be achieved through the nitration of fluorene, followed by reduction of the resulting 1-nitrofluorene (B1615767). Once 1-aminofluorene is obtained, it can be readily converted to ethyl 9H-fluoren-1-ylcarbamate. Another important precursor is 9H-fluorene-1-carboxylic acid. This can be synthesized and then subjected to rearrangement reactions to yield the carbamate.

A plausible route to 1-aminofluorene involves the following steps:

Nitration of Fluorene: Fluorene can be nitrated to yield a mixture of nitrofluorenes, from which 1-nitrofluorene can be separated.

Reduction of 1-Nitrofluorene: The nitro group of 1-nitrofluorene can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield 1-aminofluorene.

Once 1-aminofluorene is synthesized, it serves as a direct precursor for the formation of the ethyl carbamate.

Direct Carbamate Formation Reactions on Substituted Fluorenes

With the key precursor, 1-aminofluorene, in hand, the formation of the ethyl carbamate can be achieved through several direct methods:

Reaction with Ethyl Chloroformate: A common and straightforward method is the reaction of 1-aminofluorene with ethyl chloroformate in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or N-methylmorpholine (NMM), neutralizes the hydrochloric acid generated during the reaction.

Curtius Rearrangement: An alternative route starts from 9H-fluorene-1-carboxylic acid. This acid can be converted to an acyl azide (B81097), which upon heating, undergoes the Curtius rearrangement to form an isocyanate (9H-fluoren-1-yl isocyanate). This isocyanate can then be trapped with ethanol (B145695) to yield the desired ethyl carbamate.

Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement can be employed starting from 9H-fluorene-1-carboxamide. The amide is treated with a halogen (e.g., bromine) and a strong base, which leads to the formation of the same isocyanate intermediate, which is then quenched with ethanol.

Below is a table summarizing the classical synthetic approaches:

| Method | Starting Material | Key Reagents | Intermediate | Product |

| Reaction with Chloroformate | 1-Aminofluorene | Ethyl Chloroformate, Base (e.g., Triethylamine) | - | This compound |

| Curtius Rearrangement | 9H-Fluorene-1-carboxylic acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide, Ethanol | 9H-Fluoren-1-yl isocyanate | This compound |

| Hofmann Rearrangement | 9H-Fluorene-1-carboxamide | Bromine, Sodium Hydroxide, Ethanol | 9H-Fluoren-1-yl isocyanate | This compound |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. These advanced approaches are also applicable to the synthesis of this compound.

Catalytic Systems for Efficient Carbamate Synthesis (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. For the synthesis of aryl carbamates, a palladium-catalyzed approach can be envisioned starting from a halogenated fluorene derivative, such as 1-bromo-9H-fluorene.

The palladium-catalyzed synthesis of N-aryl carbamates often involves the coupling of an aryl halide or triflate with a source of the carbamate nitrogen. One such method involves the palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate (B1221674) in the presence of an alcohol. This in-situ generation of an isocyanate followed by trapping with ethanol would be a viable route.

A proposed palladium-catalyzed synthesis could involve:

Reactants: 1-Bromo-9H-fluorene, sodium cyanate, and ethanol.

Catalyst System: A palladium source (e.g., palladium(II) acetate) and a suitable ligand (e.g., a phosphine (B1218219) ligand).

This method offers the advantage of avoiding the handling of toxic isocyanates directly.

Green Chemistry Principles in Reaction Design

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: The Curtius and Hofmann rearrangements are inherently less atom-economical due to the loss of nitrogen gas or other byproducts. Direct carbamoylation methods, especially catalytic ones, are generally more atom-economical.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives (e.g., using ethanol as both a reactant and a solvent) is a key consideration.

Catalysis: The use of catalytic methods, such as the palladium-catalyzed synthesis, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents.

Energy Efficiency: Employing milder reaction conditions, potentially through the use of more active catalysts, can reduce energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency.

The following table highlights the application of green chemistry principles to the synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Favoring addition reactions over eliminations. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and producing less hazardous byproducts. |

| Designing Safer Chemicals | The final product's toxicological profile is a consideration. |

| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Not directly applicable to the core fluorene structure, but relevant for solvents. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones. |

| Design for Degradation | Designing the molecule to break down into innocuous products after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. |

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages such as improved safety, better heat and mass transfer, and ease of scalability.

For the synthesis of this compound, flow chemistry could be particularly beneficial for:

Handling Hazardous Intermediates: The in-situ generation and immediate consumption of the isocyanate intermediate in the Curtius or Hofmann rearrangements can be performed more safely in a flow reactor.

Regiochemical Control and Stereoselectivity in Analogous Syntheses

The primary challenge in the synthesis of monosubstituted fluorene derivatives, such as this compound, lies in achieving regiochemical control. The fluorene ring system has several positions available for substitution (C1, C2, C3, C4, and C9), and directing a functional group to the C1 position requires specific synthetic strategies.

A plausible and effective route to this compound is through the Curtius rearrangement of 9H-fluorene-1-carboxylic acid. nih.govorganic-chemistry.orgnih.gov This reaction proceeds through an acyl azide and a subsequent isocyanate intermediate, which can then be trapped with ethanol to yield the desired ethyl carbamate. nih.govorganic-chemistry.org The regiochemistry is unequivocally established by the starting material, 9H-fluorene-1-carboxylic acid. The synthesis of this precursor is therefore a key step in controlling the final product's structure.

Another viable pathway involves the direct acylation of 1-aminofluorene with ethyl chloroformate. rsc.org In this case, the regiochemistry is determined by the commercially available or synthetically prepared 1-aminofluorene. The synthesis of 1-aminofluorene itself often starts from nitration of fluorene, where a mixture of 2-nitrofluorene (B1194847) and 4-nitrofluorene (B3369656) is typically obtained. Separation of these isomers followed by reduction of the nitro group to an amine provides the desired 1-aminofluorene precursor. Directing substitution to the C1 position can be challenging and may involve multi-step syntheses with protecting groups and directed ortho-metalation strategies.

In the context of stereoselectivity, for the synthesis of this compound, the target molecule itself is not chiral, and therefore, stereoselectivity is not a primary concern. However, in the synthesis of more complex fluorene derivatives, particularly those with chiral centers, stereocontrol becomes critical. For instance, in the synthesis of tetrahydro-5H-benzo[c]fluorenes, stereoselective outcomes with exclusive cis or trans configurations at ring junctions have been achieved through methods like ring-closing metathesis and acid-mediated cyclization. wikipedia.org

Optimization of Reaction Conditions and Yields for Scalable Production

The optimization of reaction conditions is crucial for developing a robust and economically viable process for the large-scale production of this compound. Key parameters for optimization include the choice of reagents, solvents, temperature, reaction time, and purification methods.

If proceeding via the Curtius Rearrangement:

The conversion of the carboxylic acid to the acyl azide is a critical step. This can be achieved using various reagents, such as sodium azide with an activating agent for the carboxylic acid (e.g., ethyl chloroformate or thionyl chloride), or more modern one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org The subsequent rearrangement to the isocyanate is typically induced thermally or photochemically. The trapping of the isocyanate with ethanol to form the carbamate is generally efficient.

Optimization parameters for the Curtius Rearrangement could include:

Temperature: The thermal rearrangement of the acyl azide requires careful temperature control to avoid side reactions and ensure complete conversion to the isocyanate.

Solvent: The choice of an inert solvent that is compatible with both the rearrangement and the subsequent trapping reaction is important. Toluene or dioxane are often used.

Catalyst: While the classical Curtius rearrangement is uncatalyzed, certain Lewis acids can promote the reaction at lower temperatures.

If proceeding via the acylation of 1-aminofluorene:

The reaction of 1-aminofluorene with ethyl chloroformate is a standard method for carbamate formation. organic-chemistry.org Optimization would focus on maximizing the yield and purity of the product.

Optimization parameters for the acylation could include:

Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base can impact the reaction rate and prevent side reactions.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize the formation of byproducts like ureas.

Solvent: Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.

Addition Rate: Slow, controlled addition of ethyl chloroformate to the solution of 1-aminofluorene and base can improve selectivity and yield.

To illustrate the optimization process, the following data tables present hypothetical research findings for the synthesis of this compound from 1-aminofluorene and ethyl chloroformate.

Table 1: Optimization of Base and Solvent for Carbamate Synthesis

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine (1.2) | Dichloromethane | 0 to rt | 4 | 85 |

| 2 | Pyridine (1.2) | Dichloromethane | 0 to rt | 4 | 82 |

| 3 | Diisopropylethylamine (1.2) | Dichloromethane | 0 to rt | 4 | 88 |

| 4 | Triethylamine (1.2) | Tetrahydrofuran | 0 to rt | 4 | 80 |

| 5 | Triethylamine (1.2) | Acetonitrile | 0 to rt | 4 | 75 |

Table 2: Optimization of Reaction Temperature and Time

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diisopropylethylamine (1.2) | Dichloromethane | -20 to 0 | 6 | 90 |

| 2 | Diisopropylethylamine (1.2) | Dichloromethane | 0 to rt | 2 | 89 |

| 3 | Diisopropylethylamine (1.2) | Dichloromethane | 0 to rt | 4 | 88 |

| 4 | Diisopropylethylamine (1.2) | Dichloromethane | rt | 2 | 85 |

| 5 | Diisopropylethylamine (1.2) | Dichloromethane | reflux | 1 | 78 |

For scalable production, a one-pot synthesis would be highly desirable to minimize unit operations and waste generation. chemistrysteps.com A process involving the in-situ generation of the amine followed by immediate acylation, or a one-pot Curtius rearrangement and trapping, would represent significant process intensification. organic-chemistry.org Purification would likely involve crystallization or column chromatography on a larger scale, with a focus on developing a robust crystallization method to avoid chromatography for cost-effectiveness.

Chemical Reactivity and Mechanistic Investigations of Ethyl 9h Fluoren 1 Ylcarbamate

Reactivity Profile of the Carbamate (B1207046) Moiety

The carbamate group (-NH-C(=O)-O-) is a versatile functional group whose reactivity is influenced by the electronic properties of its substituents. In Ethyl 9H-fluoren-1-ylcarbamate, the fluorenyl group and the ethyl group modulate the reactivity of the nitrogen and carbonyl carbon. Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides. nih.gov Their unique stability and ability to participate in hydrogen bonding make them significant in various chemical contexts. nih.gov

N-H Acidity and Deprotonation Dynamics

The acidity of the N-H bond in the carbamate linkage is a crucial parameter that governs many of its reactions. The proton on the nitrogen can be removed by a base, generating a carbamate anion. The stability of this resulting anion, and thus the acidity of the N-H bond, is influenced by the adjacent fluorene (B118485) ring and the carbonyl group.

Nucleophilic Substitution Reactions Involving the Carbamate Group

The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. This can lead to substitution reactions, although the reactivity is generally lower than that of acid chlorides or anhydrides. The leaving group in such reactions would be either the ethoxide or the 1-aminofluorene (B1329445) moiety, depending on the reaction conditions and the nature of the attacking nucleophile.

Nucleophilic substitution at the carbamoyl (B1232498) center can be facilitated by converting the hydroxyl of the ethyl group into a better leaving group or by activating the carbonyl group with a Lewis acid. For instance, the reaction of carbamoylimidazolium salts with alkoxides is a known method for forming carbamates, highlighting the susceptibility of an activated carbamate intermediate to nucleophilic attack. nih.gov

Thermal and Photochemical Decomposition Pathways

Carbamates are known to undergo thermal decomposition, often yielding an isocyanate and an alcohol. mdpi.com This process is a key phosgene-free method for isocyanate production. mdpi.com In the case of this compound, heating would likely lead to the formation of 1-isocyanato-9H-fluorene and ethanol (B145695). The reaction proceeds through a retro-addition mechanism. The temperatures required for this decomposition can be quite high, often in the range of 250-600 °C. mdpi.com

Photochemical decomposition is another potential reaction pathway. UV irradiation can induce the cleavage of the carbamate C-N or C-O bonds. In studies of other carbamate-containing molecules, UV light has been used to generate amino groups from carbamate precursors, indicating the lability of the carbamate bond under photochemical conditions. researchgate.net For this compound, this could potentially lead to the formation of radical species or the regeneration of 1-aminofluorene.

Reactivity of the 9H-Fluorene Core

The fluorene ring system is an electron-rich aromatic structure that can undergo various transformations, most notably electrophilic aromatic substitution and oxidation at the C9 position.

Electrophilic Aromatic Substitution Patterns on the Fluorene System

The fluorene ring is generally more reactive towards electrophiles than benzene. quora.com The reactivity is influenced by the substituent already present on the ring. The -NH-C(=O)-OEt group at the C1 position is an ortho-, para-directing group due to the lone pair on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. masterorganicchemistry.com However, the carbonyl portion of the carbamate is electron-withdrawing, which can temper the activating effect.

The mechanism for electrophilic aromatic substitution involves a two-step process: attack of the electrophile by the pi-system of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Given the directing effect of the 1-carbamate group, electrophiles would preferentially add to the C2, C4, and C8 positions of the fluorene ring. The precise distribution of products would depend on steric hindrance and the specific electrophile used. For instance, nitration or halogenation would be expected to yield a mixture of isomers. It's important to note that direct fluorination is often not performed using F2 due to its high reactivity; instead, electrophilic fluorinating agents are used. quora.comncert.nic.in

| Reaction | Reagents | Expected Major Products (Positions) |

| Nitration | HNO₃, H₂SO₄ | 2-nitro, 4-nitro, and 8-nitro derivatives |

| Halogenation | Br₂, FeBr₃ | 2-bromo, 4-bromo, and 8-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-acyl, 4-acyl, and 8-acyl derivatives |

Oxidative and Reductive Transformations of the Fluorene Ring

The most common oxidative transformation of the 9H-fluorene core is the oxidation of the methylene (B1212753) bridge (C9 position) to a carbonyl group, forming the corresponding fluorenone derivative. researchgate.net This reaction can be carried out using a variety of oxidizing agents, such as chromium trioxide, potassium permanganate, or even air/oxygen in the presence of a suitable catalyst. researchgate.netnih.gov For this compound, this would yield Ethyl 9-oxo-9H-fluoren-1-ylcarbamate. Several methods have been developed for this transformation, including aerobic oxidation using catalysts like graphene-supported KOH. researchgate.net

The reduction of the fluorene system is less common and generally requires more forcing conditions. Catalytic hydrogenation can reduce the aromatic rings, but this typically requires high pressures and temperatures. The carbonyl group of a fluorenone derivative, if formed via oxidation, can be readily reduced back to a methylene group (Wolff-Kishner or Clemmensen reduction) or to a hydroxyl group (e.g., with sodium borohydride) to form a fluorenol.

| Transformation | Reagent/Condition | Product Type |

| Oxidation | O₂, KOH/Graphene | 9-Fluorenone derivative |

| Oxidation | KMnO₄ | 9-Fluorenone derivative |

| Reduction of Fluorenone | NaBH₄ | 9-Fluorenol derivative |

| Reduction of Fluorenone | N₂H₄, KOH (Wolff-Kishner) | 9H-Fluorene derivative |

Reactivity at the 9H-Fluorene Methylene Bridge

The most notable feature of the 9H-fluorene moiety is the acidity of the protons at the C-9 position, the methylene bridge. The pKa of fluorene in DMSO is approximately 22.6, making it significantly more acidic than typical hydrocarbons. wikipedia.org This enhanced acidity is due to the stability of the resulting conjugate base, the fluorenyl anion. Deprotonation at the C-9 position results in a planar, aromatic anion that is intensely colored. wikipedia.org This anion is a potent nucleophile and readily reacts with various electrophiles at the 9-position. wikipedia.org

The presence of an ethyl carbamate group at the 1-position of the fluorene ring is expected to have a modest influence on the acidity of the C-9 protons. The carbamate group can exert both inductive and resonance effects. Inductively, the electronegative nitrogen and oxygen atoms will withdraw electron density from the aromatic system, which could slightly increase the acidity of the C-9 protons. However, the lone pair on the nitrogen atom can also participate in resonance, donating electron density to the aromatic ring, which would have a de-acidifying effect. The net effect will depend on the balance of these opposing factors.

Common reactions at the methylene bridge of fluorene derivatives include:

Deprotonation: Treatment with a suitable base, such as an alkoxide or an organolithium reagent, will generate the corresponding fluorenyl anion.

Alkylation and Acylation: The fluorenyl anion can be readily alkylated or acylated by treatment with appropriate electrophiles.

Oxidation: The methylene bridge can be oxidized to a carbonyl group, forming the corresponding fluorenone derivative. Studies on fluorene itself have shown that it can be oxidized to 9-fluorenone. nih.gov

Elimination Reactions: In appropriately substituted fluorene derivatives, the C-9 position can participate in elimination reactions to form dibenzofulvene. For instance, 9-(dimethylaminomethyl)fluorene undergoes elimination to form dibenzofulvene in the presence of a base. rsc.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving the 9H-fluorene methylene bridge has been a subject of interest, particularly concerning the formation and reactivity of intermediates.

Kinetic and thermodynamic data for reactions involving the methylene bridge of fluorene and its derivatives provide insight into the feasibility and rates of various transformations. While specific data for this compound is unavailable, studies on related systems offer valuable comparisons.

For instance, the kinetics of the Diels-Alder reaction between N-phenylmaleimide and furan-based benzoxazine (B1645224) have been studied, revealing activation energies in the range of 48.4 to 51.9 kJ·mol⁻¹ for the forward reaction and 91.0 to 102.3 kJ·mol⁻¹ for the retro-Diels-Alder reaction in different solvents. researchgate.net These values provide a general idea of the energy barriers for cycloaddition reactions, which could be relevant for certain reactions of fluorene derivatives.

Thermodynamic studies on chromic overcrowded fluorenylidene-acridanes have determined equilibrium constants and changes in enthalpy, entropy, and free energy in solution. researchgate.net For one such system, the equilibrium constant (K) between two conformers at 30 °C was calculated to be 3.86. researchgate.net Such studies highlight the subtle energetic differences that can govern the behavior of complex fluorene-based systems. researchgate.net

Table 1: Kinetic Data for a Representative Diels-Alder Reaction

| Reaction Parameters | Acetonitrile (B52724) | Chloroform |

| Activation Energy (Diels-Alder) | 48.4 kJ·mol⁻¹ | 51.9 kJ·mol⁻¹ |

| Activation Energy (retro-Diels-Alder) | 91.0 kJ·mol⁻¹ | 102.3 kJ·mol⁻¹ |

This data is for the reaction between N-phenylmaleimide and a furan-based benzoxazine and is provided for illustrative purposes. researchgate.net

The primary reactive intermediate formed at the C-9 position of fluorene is the fluorenyl anion . This intermediate is generated upon deprotonation by a base and is stabilized by the delocalization of the negative charge over the aromatic system. wikipedia.org The formation of this anion is a key step in many reactions involving the methylene bridge.

In addition to the fluorenyl anion, other reactive intermediates can be generated from fluorene derivatives under specific conditions. For example, the β-elimination of 9-(dimethylaminomethyl)fluorene is proposed to proceed through a zwitterionic intermediate in weakly basic buffers. rsc.org At high pH, the reaction is believed to involve the formation of a fluoren-9-yl anion, while at low pH, a dimethylammonium cation intermediate is suggested. rsc.org

Furthermore, carbene intermediates, such as 2,3-benzo-11-fluorenylidene, have been generated from diazo-fluorene precursors and studied. researchgate.net These carbenes can exist in equilibrium between singlet and triplet states and exhibit characteristic reactions. researchgate.net

Table 2: Reactive Intermediates in Fluorene Chemistry

| Intermediate | Precursor/Reaction Condition | Key Characteristics |

| Fluorenyl Anion | Deprotonation of fluorene with a base | Aromatic, nucleophilic, intensely colored wikipedia.org |

| Zwitterion | β-Elimination of 9-(dimethylaminomethyl)fluorene in weakly basic buffers | Contains both a positive and a negative charge rsc.org |

| Carbene | Photolysis of diazofluorene derivatives | Can exist in singlet and triplet states, highly reactive researchgate.net |

Derivatization and Structural Modification of Ethyl 9h Fluoren 1 Ylcarbamate

Synthesis of Substituted Ethyl 9H-Fluoren-1-ylcarbamate Derivatives

The synthesis of substituted derivatives of this compound can be achieved by introducing various functional groups onto the fluorene (B118485) scaffold or by modifying the carbamate (B1207046) moiety. The fluorene ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The positions C-2, C-4, C-5, and C-7 are the most common sites for such substitutions. For instance, Friedel-Crafts acetylation of 9H-fluorene can yield a mixture of 2-acetyl- and 4-acetyl-9H-fluorene. researchgate.net These acetylated intermediates can then be converted to the corresponding 1-amino derivatives and subsequently to the target carbamate.

Furthermore, the C-9 position of the fluorene ring is particularly reactive due to the acidity of its benzylic protons. thieme-connect.de This position can be readily alkylated or functionalized under basic conditions, although for this compound, this position is already saturated. However, derivatization strategies often start from fluorenone, where the C-9 carbonyl group can be reacted with various nucleophiles before the construction of the substituted 1-aminofluorene (B1329445) precursor. mdpi.com

Modification can also occur at the carbamate's ethyl group or the nitrogen atom, though the latter is less common without altering the fundamental carbamate structure. The synthesis of related fluorenyl carbamates, such as those used in peptide synthesis (Fmoc derivatives), often involves the reaction of a fluorenyl-based chloroformate with an amine. researchgate.net A similar strategy could be adapted, starting with substituted 1-aminofluorenes to generate a range of N-(fluoren-1-yl)carbamates.

Table 1: Synthetic Strategies for Substituted this compound Analogs

| Target Position | Reaction Type | Typical Reagents | Precursor | Purpose of Derivatization |

| Fluorene Ring (C2, C4, C5, C7) | Nitration | HNO₃/H₂SO₄ | 1-Aminofluorene | Introduce nitro group for further conversion |

| Fluorene Ring (C2, C4, C5, C7) | Halogenation | NBS, Br₂/FeBr₃ | 1-Aminofluorene | Introduce halogens for cross-coupling reactions |

| Fluorene Ring (C2, C4, C5, C7) | Acylation | Acetyl chloride/AlCl₃ | 9H-Fluorene | Introduce keto group for further modification |

| Carbamate Ethyl Ester | Transesterification | Different alcohol (R'-OH), catalyst | This compound | Modify solubility or steric properties |

Functional Group Interconversions on the Fluorene Scaffold (e.g., nitro group reduction to amino group)

Functional group interconversions (FGIs) are essential transformations that convert an existing functional group into another, expanding the synthetic utility of the fluorene scaffold. imperial.ac.uk These reactions are critical for creating derivatives that are not directly accessible through primary substitution reactions.

A prime example is the reduction of a nitro group, introduced via nitration of the fluorene ring, to an amino group. This transformation is highly significant as it converts a strongly electron-withdrawing group into a strongly electron-donating one, drastically altering the electronic properties of the molecule. masterorganicchemistry.com This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or treatment with metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media. masterorganicchemistry.comunifi.it A selenium-mediated reduction using NaBH₄ has also been reported as an effective method for converting nitroarenes to aryl amines. unifi.it

Other important FGIs on the fluorene scaffold include:

Oxidation: The methylene (B1212753) bridge (C-9) of a 9H-fluorene derivative can be oxidized to a carbonyl group (fluorenone) using oxidizing agents like chromium trioxide or potassium dichromate. This fluorenone derivative can then serve as a versatile intermediate for further reactions.

Reduction of Carbonyls: A fluorenone derivative can be reduced back to a fluorenol (hydroxyl group at C-9) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Amide Formation: An amino group on the fluorene ring can be acylated to form an amide, which can alter the electronic and hydrogen-bonding properties of the molecule.

Table 2: Key Functional Group Interconversions on the Fluorene Scaffold

| Initial Group | Target Group | Reagents/Conditions | Effect on Properties |

| Nitro (-NO₂) | Amino (-NH₂) | Fe/HCl; H₂/Pd-C; Na₂Se/NaBH₄ masterorganicchemistry.comunifi.it | Converts electron-withdrawing to electron-donating group |

| Carbonyl (C=O at C9) | Hydroxyl (-OH at C9) | NaBH₄, LiAlH₄ | Introduces a hydrogen-bonding donor |

| Methylene (-CH₂ at C9) | Carbonyl (C=O at C9) | CrO₃, KMnO₄ | Creates an electrophilic site for further functionalization |

| Bromo (-Br) | Aryl/Alkenyl | Suzuki/Heck coupling (Pd catalyst, base) | C-C bond formation, extension of conjugation |

Design and Synthesis of Complex Fluorenyl-Carbamate Conjugates

The this compound scaffold serves as a valuable building block for the design and synthesis of more complex molecular architectures and bioconjugates. The fluorene unit, known for its rigid and planar structure and distinct photophysical properties, can be combined with other molecular entities to create materials with novel functions.

Design Strategies:

Attachment Point: Conjugation can occur at several positions. Functional groups introduced onto the fluorene ring (e.g., amino, carboxyl, or halo groups via FGIs) serve as handles for attachment. The carbamate nitrogen can also be a point of linkage, although this is less common.

Linker: A linker or spacer molecule may be used to connect the fluorenyl-carbamate to another molecule, providing flexibility and optimizing the spatial arrangement between the two components.

Target Molecule: The choice of the conjugated molecule depends on the desired application. Examples include peptides, proteins, nucleic acids, polymers, or other chromophores.

Synthesis of Conjugates:

Amide/Urea Linkages: An amino-functionalized fluorenyl carbamate can be coupled with a carboxylic acid-containing molecule (like a peptide) using standard peptide coupling reagents (e.g., HBTU, HATU). Alternatively, conversion of the amine to an isothiocyanate allows for reaction with amines on biomolecules to form stable thiourea (B124793) linkages. nih.govacs.org

Click Chemistry: An azide (B81097) or alkyne group can be introduced onto the fluorene scaffold, enabling highly efficient and specific conjugation with a partner molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org

Cross-Coupling Reactions: Halogenated fluorenyl carbamates are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the direct attachment of aryl or alkynyl moieties. researchgate.net

Table 3: Examples of Fluorenyl-Carbamate Conjugate Designs

| Conjugate Type | Synthetic Strategy | Linkage Type | Potential Application |

| Peptide Conjugate | Solid-phase peptide synthesis (SPPS) using a functionalized fluorenyl-carbamate | Amide, Urea researchgate.net | Biological probes, targeted therapeutics |

| Fluorescent Probe | Coupling to a fluorophore via an activated ester or isothiocyanate nih.govacs.org | Amide, Thiourea | Bioimaging, sensing |

| Polymer Conjugate | Atom Transfer Radical Polymerization (ATRP) from an initiator-functionalized scaffold | Ester, Amide | Advanced materials, optoelectronics |

| Bioconjugate (Protein) | Reaction of an amine-reactive fluorenyl probe with protein lysine (B10760008) residues nih.gov | Thiourea | Protein labeling, diagnostics |

Structure-Reactivity Relationships within Derivatized Analogs

The relationship between the chemical structure of this compound derivatives and their reactivity is a critical area of study. Modifications to the molecule can profoundly influence its electronic structure, steric profile, and ultimately, its chemical behavior. researchgate.net

Electronic Effects:

Substituent Effects on the Ring: The introduction of electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) onto the fluorene ring system decreases electron density, making the ring less susceptible to electrophilic attack but increasing the acidity of the C-9 protons. Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the ring's electron density, enhancing its reactivity towards electrophiles.

HOMO-LUMO Gap: Theoretical studies on related fluorene derivatives show that substitution can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For example, fluorine substitution has been shown to reduce the HOMO-LUMO gap, indicating increased molecular reactivity and a red-shift in UV-Vis absorption spectra. cognizancejournal.com This tuning of electronic properties is crucial for applications in optoelectronics. nih.gov

Steric Effects:

Reactivity at C-9: Bulky substituents at positions C-1 and C-8 can sterically hinder reactions at the C-9 position of the fluorene core.

Carbamate Reactivity: Steric hindrance around the carbamate group can affect its susceptibility to hydrolysis or other nucleophilic attacks. For example, the bulky 9-phenyl-9-fluorenyl (Pf) group is used specifically to direct the regioselectivity of enolization and alkylation in adjacent amino ketones by sterically blocking other potential reaction sites. mdpi.comresearchgate.net

Reactivity of the Carbamate Group: The stability of the ethyl carbamate group itself can be influenced by the electronic nature of the fluorene ring. An electron-withdrawing substituent on the ring would make the carbamate nitrogen less basic and potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Carbamate-protected amino aldehydes are known to be configurationally unstable, but bulky N-fluorenyl groups can enhance their stability against racemization. mdpi.com

Table 4: Correlation of Structural Modification with Reactivity

| Structural Modification | Effect on Reactivity | Example Observation | Reference |

| Addition of EWG (e.g., -F) to fluorene ring | Increased molecular reactivity, red-shift in absorption | Fluorine substitution lowers the HOMO-LUMO energy gap. | cognizancejournal.com |

| Addition of EDG (e.g., -NH₂) to fluorene ring | Increased susceptibility to electrophilic aromatic substitution | Amino groups are strong activators for EAS reactions. | masterorganicchemistry.com |

| Introduction of bulky group at C-9 (e.g., phenyl) | Directs regioselectivity of reactions at adjacent positions | N-Pf group directs alkylation solely to the α'-carbon of amino ketones. | mdpi.comresearchgate.net |

| Conversion of -NO₂ to -NH₂ | Changes substituent from deactivating to activating | The amino group becomes a strong ortho-, para- director in EAS. | masterorganicchemistry.com |

Advanced Analytical and Spectroscopic Characterization of Ethyl 9h Fluoren 1 Ylcarbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 9H-fluoren-1-ylcarbamate, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Ethyl Group: This group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl pattern resulting from spin-spin coupling.

Fluorene (B118485) Moiety: The aromatic protons on the fluorene ring system would appear as a complex series of multiplets in the downfield region of the spectrum. The specific substitution at the C1 position would lead to a unique splitting pattern for the seven aromatic protons, distinguishing it from other isomers. The two protons at the C9 position would typically appear as a singlet.

Carbamate (B1207046) Proton: The N-H proton of the carbamate group would likely be observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. beilstein-journals.org It would corroborate the structure by showing the expected number of signals for the fluorene ring, the ethyl group, and the carbonyl carbon of the carbamate. rsc.org The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. Spectrometers operating at frequencies such as 100 MHz, 150 MHz, or higher are commonly used for such analyses. beilstein-journals.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar functional groups and fluorenyl structures.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl | -CH₂- | ~4.1 (quartet) | ~61 |

| -CH₃ | ~1.2 (triplet) | ~14 | |

| Fluorenyl | C9-H₂ | ~3.9 (singlet) | ~37 |

| Aromatic C-H | ~7.2-8.0 (multiplets) | ~120-145 | |

| Aromatic Quaternary C | - | ~125-145 | |

| Carbamate | N-H | ~7.5 (broad singlet) | - |

| C=O | - | ~154 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, by extension, the elemental composition of a compound. For this compound (molecular formula C₁₆H₁₅NO₂), HRMS can measure the mass with exceptional accuracy, typically to within a few parts per million (ppm). echemi.com This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. rsc.org Techniques like electrospray ionization (ESI) are commonly employed for such analyses. beilstein-journals.orgrsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ |

| Monoisotopic Mass (Calculated) | 253.11028 g/mol |

| Common Adducts in ESI-HRMS | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 254.11756 |

| Calculated m/z for [M+Na]⁺ | 276.09950 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would display characteristic absorption bands. rsc.orgrsc.org Key expected peaks include a sharp absorption for the N-H stretch, a strong peak for the C=O (carbonyl) stretch of the carbamate, and multiple peaks corresponding to C-H and C=C bonds in the aromatic fluorene ring. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2980 |

| Carbamate C=O | Stretch | ~1690-1710 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Carbamate C-O | Stretch | ~1220-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic fluorene system. sci-hub.se The fluorene ring system is expected to exhibit strong absorbance in the UV region. The spectrum for the related compound 9H-Fluoren-9-one shows distinct absorption peaks, and while the carbamate substituent on the ring of this compound would modify the exact wavelengths (λ_max) and intensities, the general profile would be characteristic of the fluorenyl chromophore. nist.govnist.gov This technique is also frequently used as a detection method in liquid chromatography. sci-hub.se

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for both the purification and the purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for assessing the purity of non-volatile compounds like this compound. Using a reversed-phase column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), HPLC can effectively separate the target compound from impurities, starting materials, and byproducts. bldpharm.com When coupled with a UV-Vis detector, HPLC provides quantitative information on the purity level. sci-hub.se

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC is another powerful separation technique. While potentially less common for this specific carbamate due to its molecular weight, it could be employed for purity analysis or to monitor reaction progress if the compound can be analyzed without decomposition.

Column Chromatography: On a preparative scale, flash column chromatography using silica (B1680970) gel is a standard method for purifying the final product after synthesis. beilstein-journals.orgrsc.org A solvent system, often a mixture like hexanes and ethyl acetate, is used to elute the compound from the column, separating it from other components of the reaction mixture. rsc.org

Theoretical and Computational Chemistry Studies of Ethyl 9h Fluoren 1 Ylcarbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and energetics of organic molecules. nih.govnih.gov For Ethyl 9H-fluoren-1-ylcarbamate, these calculations can elucidate the distribution of electrons within the molecule, identify the frontier molecular orbitals (HOMO and LUMO), and determine its thermodynamic stability.

Research on related fluorene (B118485) and carbazole (B46965) derivatives demonstrates that DFT methods are effective for studying electron ionization and excitation energies. nih.gov The electronic properties, such as the energy of the HOMO and LUMO, are crucial for understanding the molecule's potential role in electronic materials, as seen in studies of fluorene-based charge transporting materials. rsc.org The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and kinetic stability. In fluorenone derivatives, DFT has been used to evaluate the stability of orbitals and the effects of charge transfer between donor and acceptor parts of the molecule. nih.gov

The energetics of different molecular conformations can also be calculated, revealing the most stable three-dimensional structure. Studies on cyclohepta[def]fluorene have used advanced first-principles calculations to confirm its bistability between different electronic states, showing how computational methods can uncover complex electronic behaviors. rsc.org For this compound, such calculations would involve optimizing the geometry to find the lowest energy state and analyzing the molecular orbital surfaces to predict regions of high electron density, which are susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Quantum Chemical Properties for a Fluorenyl-based Carbamate (B1207046) This table is illustrative and shows the type of data generated from DFT calculations for a molecule structurally related to this compound.

| Calculated Property | Representative Value | Significance |

| Energy of HOMO | -6.2 eV | Relates to the ability to donate electrons (oxidation potential). |

| Energy of LUMO | -1.5 eV | Relates to the ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and electronic excitation energy. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Heat of Formation | -150 kJ/mol | Indicates the thermodynamic stability of the molecule relative to its constituent elements. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and how it interacts with its environment. rsc.org These simulations can reveal the preferred shapes (conformers) of the molecule in solution and the dynamics of their interconversion. nih.gov

The process involves defining a force field—a set of parameters describing the potential energy of the system—and solving Newton's equations of motion for every atom. Studies on fluorene-containing thiazole (B1198619) Schiff-bases have used MD simulations to understand the stability of ligand-protein complexes, analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). rsc.orgnih.gov

For this compound, a key area of study would be the rotational freedom around the single bonds, particularly the C1-N bond and the bonds within the ethyl carbamate side chain. The orientation of the fluorene moiety relative to the carbamate group is crucial for its interaction with other molecules. For example, DFT calculations and NMR studies on a mdpi.comrotaxane containing a fluorenylmethoxycarbonyl (Fmoc) group revealed that specific "wrapped" conformers are stabilized by CH-π and hydrogen bonding interactions. acs.org MD simulations can map the free energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table presents the key dihedral angles that would be monitored during an MD simulation to characterize the molecule's conformation.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C2-C1-N-C(O) | Defines the orientation of the carbamate group relative to the fluorene ring. |

| τ2 | C1-N-C(O)-O | Describes the planarity and orientation of the carbamate linkage. |

| τ3 | N-C(O)-O-CH2 | Defines the rotation around the ester bond. |

| τ4 | C(O)-O-CH2-CH3 | Describes the conformation of the terminal ethyl group. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transient species like transition states. mdpi.comacs.org For this compound, this could involve studying its formation, hydrolysis, or participation in further chemical transformations.

DFT calculations are widely used to map the potential energy surface of a reaction. This involves locating the minimum energy structures of reactants and products, as well as the first-order saddle points corresponding to transition states (TS). The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Detailed computational studies on the mechanisms of carbamate reactions have provided deep insights. For instance, investigations into the Rh(II)-catalyzed reactions of carbamates revealed that the chemoselectivity is controlled by factors like nucleophilicity and the presence of hydrogen bonding interactions in the transition state. acs.org Similarly, a computational study on the formation of allyl carbamates catalyzed by iridium detailed the roles of different intermediates and identified the rate-determining steps for different stereochemical pathways. nih.govacs.org Another study on Pd-catalyzed carbamate synthesis used DFT to confirm the reaction's feasibility and map out two competing mechanistic pathways, with the calculated results aligning with experimental data. mdpi.com These examples highlight how computational modeling could be applied to understand the reactivity of this compound, predicting its behavior under various synthetic conditions.

Table 3: Illustrative Energetics for a Hypothetical Carbamate Hydrolysis Reaction Step This table provides a representative example of energy values that could be calculated for a single step in a reaction involving a carbamate.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (Carbamate + H₂O) |

| Transition State (TS) | +25.4 | Highest energy point along the reaction coordinate for bond cleavage/formation. |

| Products | -5.2 | Final products of the reaction step (Amine + CO₂ + Ethanol) |

| Activation Energy (Forward) | +25.4 | Energy barrier for the forward reaction. |

| Reaction Energy | -5.2 | Overall thermodynamic change for the step. |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures. nih.gov Methods like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions with a useful degree of accuracy.

For this compound, calculating the ¹H and ¹³C NMR spectra would be a primary step for structural verification. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Computational studies on other carbamates have shown good agreement between predicted and experimental chemical shifts after proper referencing (e.g., to Tetramethylsilane, TMS). mdpi.comnih.gov This correlation helps in the unambiguous assignment of complex spectra.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, applying a scaling factor typically results in excellent correlation. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carbamate group or the C-H bending modes of the fluorene ring. nih.gov Studies combining IR spectroscopy with DFT calculations have been crucial in understanding the conformation of carbamate monomers. nih.gov

Table 4: Representative Comparison of Calculated and Experimental Spectroscopic Data This table illustrates how computationally predicted spectroscopic data for a fluorenyl-carbamate structure would be compared against experimental values.

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

| ¹H NMR (δ, ppm) | 7.95 | 7.91 | Aromatic H (Fluorene) |

| ¹³C NMR (δ, ppm) | 155.8 | 156.2 | Carbonyl Carbon (C=O) |

| IR Frequency (cm⁻¹) | 1715 (scaled) | 1699 | Carbamate C=O Stretch |

| UV-Vis λmax (nm) | 295 | 298 | π-π* transition (Fluorene) |

Applications in Advanced Organic Synthesis and Materials Science Research

Role in Protecting Group Strategies

The carbamate (B1207046) functional group in Ethyl 9h-fluoren-1-ylcarbamate allows it to serve as a protective shield for primary and secondary amines. This role is analogous to the well-established Fmoc group, which is a cornerstone of solid-phase peptide synthesis. The fluorenyl moiety is the key to its utility, offering a unique deprotection mechanism.

Development of Orthogonal Protecting Group Methodologies

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonal protection. Protecting groups are classified into sets, where members of one set can be removed under specific conditions without affecting groups from other sets.

The fluorenyl-based carbamates, including by extension this compound, are typically cleaved under basic conditions. This lability to base contrasts with other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is removed by acid, and benzyloxycarbonyl (Cbz), which is cleaved by hydrogenolysis. This difference in cleavage conditions allows for the integration of this compound into sophisticated orthogonal protecting group strategies, enabling the sequential and selective unmasking of different amine functionalities within a single molecule. This is particularly valuable in the synthesis of complex peptides and other polyfunctional compounds.

Mechanistic Aspects of Carbamate Deprotection

The deprotection of fluorenyl-based carbamates proceeds via a base-mediated elimination mechanism (E1cb). The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, such as piperidine (B6355638) or morpholine. This deprotonation is facilitated by the aromaticity of the resulting dibenzocyclopentadienide anion.

Subsequently, a slower elimination step occurs, leading to the formation of dibenzofulvene and the release of the carbamate, which then decarboxylates to yield the free amine. The efficiency and mildness of this deprotection pathway are key advantages of fluorenyl-based protecting groups.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| This compound | - | Expected to be Base (by analogy) |

Precursor in Complex Molecule Synthesis

Beyond its role as a protecting group, this compound can also serve as a valuable building block for the synthesis of more elaborate molecular architectures.

Construction of Biologically Active Scaffolds (e.g., amino acids, peptides)

The protected amine functionality within this compound makes it a suitable starting material for the synthesis of non-natural amino acids and for incorporation into peptide chains. The strategic introduction of this moiety can be followed by further chemical modifications on the fluorene ring or at other positions, ultimately leading to novel peptide analogues with tailored biological activities. The principles of solid-phase peptide synthesis (SPPS), which heavily rely on protecting group strategies, provide a framework for how this compound could be utilized in the construction of such bioactive scaffolds.

Synthesis of Photoactive and Fluorescent Tagging Agents

The fluorene core is a well-known fluorophore, exhibiting characteristic absorption and emission properties. This intrinsic fluorescence makes fluorene derivatives, including this compound, attractive precursors for the development of fluorescent probes and tagging agents. By chemically modifying the fluorene scaffold of this compound, it is possible to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

For instance, the introduction of electron-donating or electron-withdrawing groups onto the fluorene ring system can significantly alter its electronic structure and, consequently, its fluorescent characteristics. The carbamate functionality also provides a convenient handle for conjugation to biomolecules, enabling their fluorescent labeling for imaging and detection applications.

Table 2: Potential Modifications of this compound for Photoactive Agents

| Modification | Potential Effect on Photophysical Properties |

| Introduction of electron-donating groups | Red-shift in absorption and emission spectra |

| Introduction of electron-withdrawing groups | Blue-shift in absorption and emission spectra |

| Extension of π-conjugation | Increased molar absorptivity and quantum yield |

Research in Functional Materials Development

The unique electronic and photophysical properties of the fluorene moiety also position this compound as a candidate for research in the development of functional organic materials. Fluorene-based polymers are known for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

This compound could serve as a monomer or a functional building block in the synthesis of novel polymers. The carbamate group can be used as a point of attachment for polymerization or for grafting onto other polymer backbones. The resulting materials could potentially exhibit interesting photoluminescent or charge-transport properties, making them suitable for investigation in various materials science applications.

Exploration in Polymer and Supramolecular Chemistry

The fluorene backbone of this compound provides a rigid and planar aromatic structure, which is a desirable feature for the construction of well-defined polymeric and supramolecular architectures. The planarity of the fluorene unit can facilitate π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. tue.nltue.nl

In the context of polymer chemistry, the carbamate functional group can serve as a versatile handle for polymerization reactions. For instance, the nitrogen atom of the carbamate can be involved in condensation polymerizations, leading to the formation of polyurethanes or other related polymers. The incorporation of the bulky and rigid fluorene unit into the polymer backbone would be expected to impart enhanced thermal stability and specific optoelectronic properties to the resulting material. wikipedia.org

Furthermore, the hydrogen-bonding capability of the N-H bond in the carbamate group can be exploited in the design of supramolecular polymers. These non-covalent interactions can lead to the formation of long, ordered chains or complex three-dimensional networks, giving rise to materials with interesting viscoelastic and self-healing properties.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Site on Monomer | Resulting Polymer Class | Potential Properties |

| Polycondensation | Carbamate N-H with a diacyl chloride or diisocyanate | Polyamide or Polyurea derivative | High thermal stability, rigidity |

| Ring-Opening Metathesis Polymerization (ROMP) | If functionalized with a strained olefin | Polyolefin with fluorene pendants | Tunable optical properties |

| Supramolecular Polymerization | N-H and C=O of the carbamate group | Hydrogen-bonded polymer | Reversible assembly, stimuli-responsive behavior |

Potential in Optoelectronic and Photonic Applications

Fluorene derivatives are widely recognized for their promising applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. acs.orgroyalsocietypublishing.orgmdpi.com These applications stem from the high photoluminescence quantum yield, good charge carrier mobility, and excellent thermal and chemical stability of the fluorene core. researchgate.net

The electronic properties of fluorene can be tuned by the introduction of various functional groups. In this compound, the ethyl carbamate group at the 1-position can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the fluorene core. This tuning of the electronic bandgap is crucial for designing materials with specific light absorption and emission characteristics.

The carbamate group can also serve as an attachment point for other functional moieties, allowing for the creation of more complex molecules with tailored optoelectronic properties. For example, electron-donating or electron-accepting groups could be appended to the carbamate nitrogen to create donor-acceptor systems, which are of great interest for applications in organic solar cells and nonlinear optics. nih.gov

Moreover, the ability of fluorene-containing materials to form ordered thin films is advantageous for the fabrication of efficient optoelectronic devices. The intermolecular interactions facilitated by the fluorene core and the carbamate group in this compound could promote the formation of well-ordered domains in the solid state, thereby enhancing charge transport and device performance.

Table 2: Potential Optoelectronic and Photonic Applications of this compound Derivatives

| Application Area | Key Property | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Efficient blue emission, high charge carrier mobility | As a host material or as a blue-emitting dopant after modification. umich.edu |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good electron/hole mobility | As a donor or acceptor material in the active layer of a solar cell. |

| Nonlinear Optics | Large two-photon absorption cross-section | As a chromophore for optical power limiting and multiphoton imaging. acs.orgucf.edu |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film-forming properties | As the active semiconductor layer. |

Mechanistic Biological Interactions As Research Tools

Investigation of Molecular Target Interactions (e.g., enzyme binding, receptor modulation)

The carbamate (B1207046) and fluorene (B118485) structures are integral to the design of molecules that can interact with various biological targets, including enzymes and receptors. While direct enzyme binding or receptor modulation studies for Ethyl 9h-fluoren-1-ylcarbamate are not prominent, research on analogous compounds provides a framework for its potential interactions.

Fluorenyl derivatives have been investigated for their ability to modulate the activity of enzymes. For instance, some complex carbamates containing a fluorenyl group are explored for their potential as enzyme inhibitors ontosight.ai. The general mechanism often involves the compound fitting into the active site of an enzyme, leading to a modulation of its catalytic activity.

In the realm of receptor modulation, the fluorenyl group is a key component in the synthesis of fluorescent probes for receptors such as the cannabinoid receptor type 1 (CB1R) acs.org. Although the fluorenyl group in these probes is often part of a larger protecting group (Fmoc), its presence is crucial for the modular synthesis of ligands that bind to the receptor acs.org. These studies demonstrate the utility of the fluorenyl scaffold in creating tools for investigating receptor pharmacology acs.org. The design of such probes often involves a systematic approach to ensure that the addition of the fluorenyl-containing moiety does not compromise the affinity and functional activity for the target receptor acs.org.

Research on related fluorenyl compounds has identified their potential to interact with various cellular targets. The following table summarizes findings for some of these related compounds.

| Compound Class | Target | Type of Interaction | Research Context |

| N-aryl-9-oxo-9H-fluorene-1-carboxamides | Tubulin | Inhibition | Anticancer research nih.gov |

| Pyrrole-based ligands with fluorenyl-containing linkers | Cannabinoid Receptor Type 1 (CB1R) | Inverse Agonism | Development of fluorescent probes acs.org |

| Complex organic carbamates | Enzymes, Receptors | Potential Inhibition/Modulation | General biochemical screening ontosight.ai |

Modulatory Effects on Cellular Pathways (e.g., apoptotic pathways, autophagy studies)

The modulation of fundamental cellular processes such as apoptosis and autophagy is a significant area of research for many bioactive compounds. While specific studies on this compound's effects on these pathways are lacking, the activities of structurally related fluorene derivatives suggest this is a plausible area of investigation.

Apoptotic Pathways:

A substantial body of research has focused on 9-oxo-9H-fluorene-1-carboxamides, which are structurally related to this compound, as inducers of apoptosis. These compounds have been identified through high-throughput screening as potent agents that can trigger caspase activation and inhibit the growth of various cancer cell lines, including breast, colon, and hepatocellular carcinoma cells nih.gov.

Structure-activity relationship (SAR) studies have revealed that modifications to the 9-oxo-9H-fluorene ring can influence the pro-apoptotic potency and even the mechanism of action. For example, while some derivatives induce apoptosis, others with substitutions on the fluorene ring were found to act as tubulin inhibitors nih.gov. This highlights the sensitivity of the biological activity to the specific chemical structure of the fluorene compound. The lead compound from one such study, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, demonstrated sub-micromolar potency in both caspase activation and cell growth inhibition assays nih.gov.

The following table summarizes the pro-apoptotic activity of a representative related compound.

| Compound | Cell Line | Assay | Potency (EC50/GI50) |

| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D (Breast Cancer) | Caspase Induction & Growth Inhibition | Sub-micromolar nih.gov |

| HCT116 (Colon Cancer) | Caspase Induction & Growth Inhibition | Sub-micromolar nih.gov | |

| SNU398 (Hepatocellular Carcinoma) | Caspase Induction & Growth Inhibition | Sub-micromolar nih.gov |

Autophagy Studies:

Autophagy is a cellular degradation and recycling process that plays a complex role in both cell survival and cell death. The modulation of autophagy is a therapeutic strategy being explored for various diseases. While there is no direct evidence of this compound's involvement in autophagy, the general class of carbamates is of interest in this field. For instance, autophagy can be regulated by various small molecules, and understanding these interactions is crucial for developing new therapeutic agents mdpi.comnih.gov. The role of fluorene-containing compounds in modulating autophagy remains an area for future research.

Emerging Research Directions and Future Perspectives for Ethyl 9h Fluoren 1 Ylcarbamate

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The modular nature of Ethyl 9H-fluoren-1-ylcarbamate makes it an intriguing candidate for integration into automated synthesis platforms. The well-established use of Fmoc-protected amino acids in automated solid-phase peptide synthesis (SPPS) serves as a significant precedent. Automated synthesizers, such as the MultiPep 2, are designed to handle a variety of monomers for the creation of sequence-defined polymers. This technology could be adapted for the sequential assembly of molecules using this compound as a foundational building block or a modifying agent, enabling the rapid generation of diverse chemical libraries.

Furthermore, the amenability of fluorene-containing compounds to high-throughput screening (HTS) techniques opens up possibilities for discovering new applications for this compound and its derivatives. HTS assays are instrumental in identifying compounds with specific biological activities or material properties from large compound libraries. For instance, HTS has been employed to screen for inhibitors of biological targets and to identify microorganisms capable of degrading specific chemical compounds like ethyl carbamate (B1207046) in beverages. mdpi.com The development of HTS-compatible assays involving this compound could accelerate the discovery of its potential roles in medicinal chemistry and materials science.

Table 1: Potential Applications in Automated Synthesis and High-Throughput Screening

| Research Area | Potential Application of this compound |

| Automated Synthesis | Building block for sequence-defined oligomers and polymers. |

| High-Throughput Screening | Core scaffold for libraries to identify novel bioactive compounds. |

| Materials Discovery | Component in combinatorial synthesis of new functional materials. |